[(5,6-dichloropyridin-3-yl)methyl](methyl)amine
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Overview
Description
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, and a methylamine group attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-dichloropyridin-3-yl)methyl](methyl)amine typically involves the chlorination of pyridine derivatives followed by the introduction of the methylamine group. One common method involves the selective hydrogenation of 5,6-dichloro-3-pyridinecarbonitrile using a Raney nickel catalyst. The reaction is carried out in ethanol-water mixture with ammonia at elevated temperatures and pressures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or Raney nickel catalysts.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives or dechlorinated products.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [(5,6-dichloropyridin-3-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to alter their activity .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-3-pyridyl)methylamine: A similar compound with one chlorine atom, used in the synthesis of neo-nicotinoid insecticides.
(5,6-Dicarboxylate-pyridin-3-yl)methylamine: Another derivative with carboxylate groups, used in agricultural chemicals.
Uniqueness
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with specific properties.
Properties
Molecular Formula |
C7H8Cl2N2 |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-(5,6-dichloropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-10-3-5-2-6(8)7(9)11-4-5/h2,4,10H,3H2,1H3 |
InChI Key |
GSCKFVJPXUJFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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